REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Br:5][C:6]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9].[CH3:16]O>>[CH3:16][O:9][C:8](=[O:10])[C:7]1[CH:11]=[CH:12][C:13]([Cl:15])=[CH:14][C:6]=1[Br:5]
|
Name
|
2
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Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
29.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=CC(=C1)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice water bath was removed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to mild reflux for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
Crude product was dissolved in dichloromethane (DCM, 250 ml)
|
Type
|
WASH
|
Details
|
washed with water (50 ml), sat. aq. NaHCO3 (50 ml), brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C=C1)Cl)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |